molecular formula C22H21N3O5S B4077463 N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide

N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide

Cat. No. B4077463
M. Wt: 439.5 g/mol
InChI Key: MENIIXYXSODVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide, also known as DMSO-PB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSO-PB is a sulfonamide derivative with a molecular weight of 416.5 g/mol. This compound has been studied for its ability to modulate various biological processes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of apoptosis in cancer cells. N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In vivo studies have shown that N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide is its potential therapeutic applications in various diseases. N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has been shown to have potent anti-cancer and anti-inflammatory effects, making it a promising candidate for drug development. N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide is also relatively easy to synthesize, which makes it a viable option for large-scale production.
One of the limitations of N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide also has a relatively short half-life, which may limit its therapeutic efficacy. Further studies are needed to optimize the pharmacokinetics of N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide and to determine the optimal dosing regimen for therapeutic use.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide. One area of research is the development of novel formulations of N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide that improve its solubility and pharmacokinetics. Another area of research is the identification of the specific enzymes and signaling pathways targeted by N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide, which may lead to the development of more targeted therapies. Further studies are also needed to determine the safety and efficacy of N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide in human clinical trials. Overall, N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has the potential to be a valuable therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is warranted to fully explore its therapeutic potential.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide is in the treatment of cancer. Studies have shown that N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide inhibits the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(2-methyl-5-nitrophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-14-8-9-15(2)20(12-14)23-22(26)18-6-4-5-7-19(18)24-31(29,30)21-13-17(25(27)28)11-10-16(21)3/h4-13,24H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENIIXYXSODVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.